REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[S:4][C:5]([S:9](Cl)(=[O:11])=[O:10])=[C:6]([CH3:8])[N:7]=1>O1CCCC1>[Cl:2][C:3]1[S:4][C:5]([S:9]([NH2:1])(=[O:11])=[O:10])=[C:6]([CH3:8])[N:7]=1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
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ClC=1SC(=C(N1)C)S(=O)(=O)Cl
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Name
|
|
Quantity
|
1000 mL
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Type
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solvent
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Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
|
The reaction mixture is left
|
Type
|
TEMPERATURE
|
Details
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without further cooling for 2 h
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Duration
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2 h
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Type
|
CONCENTRATION
|
Details
|
is then concentrated in a rotary evaporator
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Type
|
CUSTOM
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Details
|
The crude product is employed without further purification in the next stage
|
Name
|
|
Type
|
|
Smiles
|
ClC=1SC(=C(N1)C)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |